molecular formula C18H20FN7O3S B2716410 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide CAS No. 2034336-72-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide

Cat. No.: B2716410
CAS No.: 2034336-72-4
M. Wt: 433.46
InChI Key: AGJMUMNZYHASGK-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide is a novel chemical entity intended for research use in early drug discovery and pharmacological studies. This compound belongs to a class of heterocyclic molecules featuring the 1,2,4-triazolo[4,3-b]pyridazine scaffold, a structure noted for its potential in medicinal chemistry. The integration of a pyrrolidine linker and a fluorophenylsulfonamide moiety in its architecture is designed to modulate its interaction with biological targets, potentially influencing key cellular pathways. Compounds based on the 1,2,4-triazolo[4,3-b]pyridazine core have recently been identified through integrated computational models as promising inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein, positioning them as potential lead candidates for oncological research, particularly in Acute Myeloid Leukemia (AML) . Prior experimental studies on a related derivative confirmed potent anti-proliferative activity against MV4-11 leukemia cells, suggesting the potential of this scaffold in cancer research . Furthermore, structurally similar N-substituted-1,2,4-triazole derivatives have demonstrated significant inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme and exhibited antioxidant properties in preclinical models, indicating potential applicability for research into inflammatory diseases . The presence of the fluorophenylsulfonamide group is a common feature in many pharmacologically active compounds and may contribute to target binding affinity and metabolic stability. Researchers can investigate this compound as a lead molecule for optimizing potency and selectivity against specific kinases or other enzymes. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O3S/c19-14-3-1-2-4-15(14)30(28,29)21-9-7-18(27)22-13-8-10-25(11-13)17-6-5-16-23-20-12-26(16)24-17/h1-6,12-13,21H,7-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJMUMNZYHASGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S, with a molecular weight of 370.43 g/mol. The structure includes a triazolo-pyridazine moiety linked to a pyrrolidine ring and a sulfonamide group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo-pyridazine structure followed by the introduction of the pyrrolidine and sulfonamide groups. The synthetic pathway can be summarized as follows:

  • Formation of Triazolo-Pyridazine : The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazine core.
  • Pyrrolidine Formation : The introduction of the pyrrolidine ring is achieved through nucleophilic substitution reactions.
  • Sulfonamide Attachment : Finally, the sulfonamide group is attached via a coupling reaction.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have shown moderate antimicrobial efficacy against bacterial and fungal strains. For instance, studies have demonstrated that derivatives with triazole moieties possess significant antimicrobial properties compared to standard antibiotics like Streptomycin and Nystatin .
  • Inhibition of Enzymes : The compound's structure suggests potential inhibition of specific enzymes involved in disease pathways. For example, triazolo derivatives have been explored as inhibitors for various deubiquitinating enzymes (DUBs), which are crucial in cancer progression .

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Anticancer Properties : In vitro studies have shown that triazole-containing compounds can inhibit cancer cell proliferation by affecting cell cycle progression and inducing apoptosis. For example, a related compound demonstrated significant inhibition of USP28, a target implicated in various malignancies .
  • Antimicrobial Efficacy : A study reported that synthesized triazole derivatives exhibited moderate activity against several bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

Data Summary

Property Value
Molecular FormulaC17H18N6O2SC_{17}H_{18}N_{6}O_{2}S
Molecular Weight370.43 g/mol
Antimicrobial ActivityModerate against bacteria and fungi
Anticancer ActivityInhibits cell proliferation in cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs primarily differ in substitutions on the triazolopyridazine core, linker groups, and terminal substituents. Key comparisons are outlined below:

Core Modifications

  • 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide (): Core: Methoxy substitution at the 6-position of triazolopyridazine. Side chain: Propanamide linked to a benzimidazole-ethyl group. Key difference: The methoxy group increases hydrophilicity compared to the pyrrolidine-linked fluorophenylsulfonamide in the target compound.

Terminal Substituent Variations

  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide/sulfonamide derivatives ():
    • Core : Methyl substitution at the 6-position.
    • Terminal groups : Benzamide or sulfonamide attached to an aryl ring.
    • Activity : These derivatives exhibit moderate antimicrobial activity, suggesting that sulfonamide groups (as in the target compound) may enhance bioactivity compared to benzamide analogs .

Linker Group Differences

  • 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide ():
    • Linker : Sulfanyl-acetamide bridge.
    • Key difference : The sulfanyl group may reduce metabolic stability compared to the pyrrolidine-propanamide linker in the target compound, which offers conformational rigidity and improved bioavailability .

Structural and Functional Comparison Table

Compound Name Core Substitution Linker/Chain Terminal Group Hypothesized Bioactivity
Target Compound None Pyrrolidin-3-yl-propanamide 2-Fluorophenylsulfonamido Kinase inhibition, antimicrobial
3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide 6-Methoxy Propanamide Benzimidazole-ethyl DNA intercalation, antimicrobial
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl Phenyl Benzamide Moderate antimicrobial
2-[[6-(4-Methylphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide None Sulfanyl-acetamide 4-Methylphenyl Enzymatic inhibition

Research Findings and Implications

  • Metabolic Stability : The pyrrolidine-propanamide linker likely enhances metabolic stability compared to sulfanyl or benzamide linkers, as observed in and .
  • Selectivity : The absence of methyl/methoxy groups on the triazolopyridazine core in the target compound may reduce steric hindrance, improving interaction with flat binding pockets (e.g., kinase ATP sites).

Q & A

(Basic) What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization to form the triazolopyridazine core, sulfonamide coupling, and pyrrolidine functionalization. Critical optimizations include:

  • High-throughput screening to identify ideal catalysts (e.g., Pd-based for cross-couplings) and solvent systems (e.g., DMF/THF mixtures) .
  • Continuous flow reactors to enhance reaction efficiency and reduce byproducts in cyclization steps .
  • Chromatographic purification (e.g., flash chromatography with silica gel or reverse-phase HPLC) to achieve >95% purity .

(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying functional groups (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 497.18) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

(Basic) How can researchers evaluate the biological activity of this compound in drug discovery contexts?

  • In vitro assays : Kinase inhibition profiling (e.g., p38 MAPK or TAK1) using fluorescence polarization assays .
  • Computational docking : Molecular dynamics simulations to predict binding affinities to targets like ATP-binding pockets .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) to assess IC50 values .

(Advanced) How should researchers resolve contradictions between synthetic yield and purity data?

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, solvent ratio) impacting yield-purity trade-offs .
  • In-line monitoring : Real-time UV/Vis or IR spectroscopy to track intermediate stability during reactions .
  • Post-reaction quenching : Acid/base treatments to remove unreacted precursors before purification .

(Advanced) What strategies are recommended for structure-activity relationship (SAR) studies to improve pharmacokinetics?

  • Functional group substitutions : Replace the fluorophenylsulfonamide with bulkier groups (e.g., 4-methoxyphenyl) to enhance metabolic stability .
  • X-ray crystallography : Determine 3D conformations to guide modifications for better target engagement .
  • Proteolytic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) .

(Advanced) How can data reproducibility be ensured across different research labs?

  • Standardized protocols : Detailed step-by-step synthesis guides with specified reagent grades (e.g., anhydrous solvents) .
  • Inter-lab validation : Collaborative round-robin testing to harmonize analytical methods (e.g., NMR referencing) .
  • Batch-to-batch analysis : Use control charts to monitor purity variability (±2% tolerance) .

(Advanced) What mechanistic approaches are used to study reaction pathways involving this compound?

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the pyrrolidine ring to probe rate-determining steps .
  • Density Functional Theory (DFT) : Model transition states for sulfonamide bond formation to optimize activation energy .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates during cyclization .

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